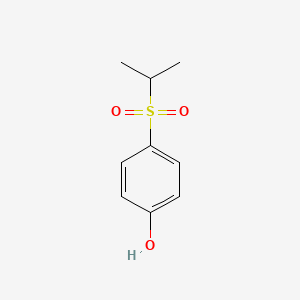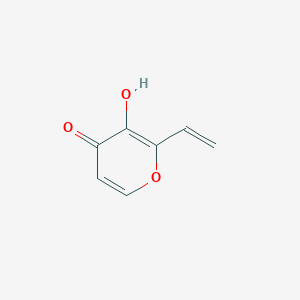
3-hydroxy-2-vinyl-4H-pyran-4-one
描述
3-Hydroxy-4H-pyran-4-one is a compound that has been studied for its potential as an HIV-1 integrase inhibitor . It is a derivative of 3-hydroxy-pyran-4-one . The compound is also related to 2-Ethyl-3-hydroxy-4H-pyran-4-one, also known as Ethyl maltol .
Synthesis Analysis
The synthesis of pyran derivatives, including 3-hydroxy-4H-pyran-4-one, can be achieved through a multicomponent reaction (MCR) approach . This approach combines a combinatorial library design and side chain hopping with Quantum Polarized Ligand Docking (QPLD) studies and Molecular Dynamics (MD) simulation .Molecular Structure Analysis
The molecular structure of 3-hydroxy-4H-pyran-4-one is characterized by a six-membered oxygen-containing ring system . The position of one sp3 hybridized carbon is determined by adding H in its name .Chemical Reactions Analysis
The chemical reactions involving 3-hydroxy-4H-pyran-4-one are primarily centered around its use as an HIV integrase inhibitor . The compound is optimized using a computational protocol, which allows the identification of the best decorations for the promising scaffold .作用机制
Target of Action
3-Hydroxy-2-vinyl-4H-pyran-4-one, a derivative of 3-hydroxy-4-pyranones, has been found to interact with several biological targets. It has been shown to inhibit the tyrosinase enzyme , which plays a crucial role in the biosynthesis of melanin . This compound also exhibits significant antibacterial and antifungal activities , indicating a broad spectrum of activity against Gram-positive/Gram-negative standard strains and fungi . Furthermore, it has been identified as a potent HIV-1 integrase inhibitor .
Mode of Action
The interaction of this compound with its targets results in various changes. Its tyrosinase inhibitory activity is related to its application as a skin-whitening agent in cosmetics . As an antibacterial and antifungal agent, it disrupts the biofilm formation of bacteria . As an HIV-1 integrase inhibitor, it prevents the integration of the viral genome into the host DNA, thereby inhibiting HIV replication .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse. Its inhibition of tyrosinase affects the melanin biosynthesis pathway . Its antibacterial and antifungal activities suggest that it may interfere with essential biochemical pathways in these microorganisms . As an HIV-1 integrase inhibitor, it affects the life cycle of HIV .
Pharmacokinetics
Due to the presence of carbonyl and two hydroxyl groups in this compound, it is expected to be soluble in water . Its low molecular weight, unfavorable lipophilicity, and instability, followed by disadvantages of its ADME properties, highlight the need for structural changes in this compound .
Result of Action
The result of the action of this compound is multifaceted. It can lead to skin whitening due to its tyrosinase inhibitory activity . It can inhibit the growth of bacteria and fungi . It can also inhibit HIV replication by preventing the integration of the viral genome into the host DNA .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Its stability could be affected by factors such as pH, temperature, and the presence of other substances
安全和危害
The safety data sheet for Ethyl maltol, a related compound, indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The safety data sheet advises against breathing dust/fume/gas/mist/vapors/spray and recommends wearing protective gloves/clothing/eye protection/face protection .
未来方向
生化分析
Biochemical Properties
3-Hydroxy-2-vinyl-4H-pyran-4-one is known to interact with various enzymes and proteins. For instance, it has been found to inhibit the tyrosinase enzyme, which is involved in the biosynthesis of melanin . This interaction is likely due to the presence of the hydroxypyrone ring in the compound, which has a high ability to form effective interactions with the target .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have significant antibacterial, antifungal, anticancer, and other activities . It also exhibits inhibitory activity against certain pathogens, both in vitro and in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been found to inhibit the expression of certain genes in bacterial biofilms, indicating that it exercises its anti-biofilm activity specifically through certain pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that one molecule of a similar compound, DDMP, can scavenge two free radicals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is usually formed in the Maillard reaction, a type of non-enzymatic browning reaction that occurs during the cooking process .
Transport and Distribution
Due to the presence of carbonyl and two hydroxyl groups in similar compounds, it is expected that this small molecule would be soluble in water .
属性
IUPAC Name |
2-ethenyl-3-hydroxypyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-2-6-7(9)5(8)3-4-10-6/h2-4,9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTOBJYXIMCEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=O)C=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


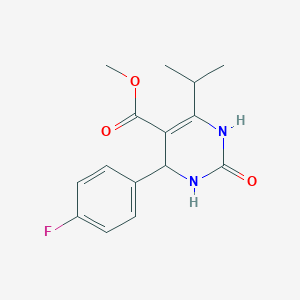
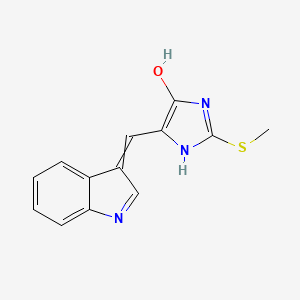
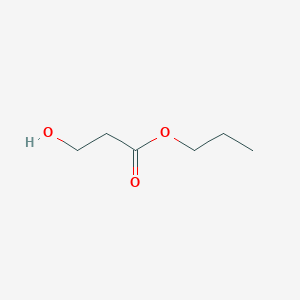

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)
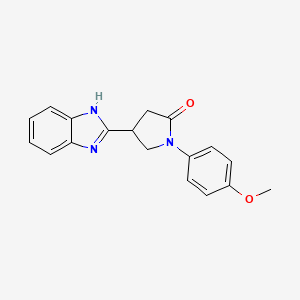
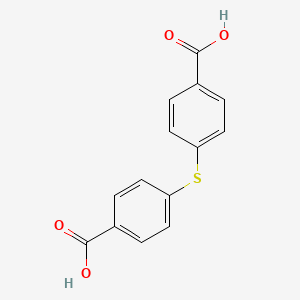
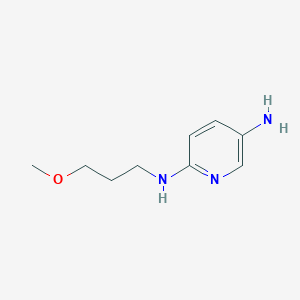
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene](/img/structure/B3141959.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)

![1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B3141971.png)
